1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one
Description
This compound belongs to the 5-hydroxy-2H-pyrrol-2-one family, characterized by a five-membered lactam ring with diverse substituents. Its structure includes:
- Position 3: A hydroxyl group, enabling hydrogen bonding and influencing solubility.
- Position 4: An isonicotinoyl (pyridine-4-carbonyl) moiety, contributing to π-π interactions and electronic effects.
- Position 5: A 4-nitrophenyl group, a strong electron-withdrawing substituent that may enhance stability or receptor affinity.
Its design aligns with synthetic strategies for pyrrolone derivatives, which are often explored for anticancer, antimicrobial, or hormone-modulating activities .
Properties
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(pyridin-4-yl)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5/c1-23(2)12-3-13-24-18(14-4-6-16(7-5-14)25(29)30)17(20(27)21(24)28)19(26)15-8-10-22-11-9-15/h4-11,18,26H,3,12-13H2,1-2H3/b19-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOKMZVNJCGOCN-HTXNQAPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=CC=NC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(/C2=CC=NC=C2)\O)/C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
Key structural analogues and their differences are summarized below:
Key Comparisons
A. Position 1 Substituents
- Target vs. : Both share the 3-(dimethylamino)propyl group, suggesting similar basicity.
- ’s Cyclohexyl/Benzyl Groups : These bulky substituents (e.g., cyclohexyl in Compound 36) may sterically hinder interactions but enhance metabolic stability .
B. Position 4 Substituents
- Isonicotinoyl (Target) vs.
- ’s 3-Nitrophenyl: Introduces a strong electron-withdrawing group at C4, contrasting with the target’s isonicotinoyl. This difference could modulate electronic effects on the lactam ring .
C. Position 5 Substituents
- 4-Nitrophenyl (Target) vs.
- ’s 3-Methoxyphenyl : A methoxy group provides electron-donating properties, which may reduce oxidative stability compared to nitro groups .
Research Findings and Implications
- Antiestrogenic Activity () : Compounds with nitro and methoxy groups (e.g., 36–38) exhibit antiestrogenic effects, suggesting that the target’s 4-nitrophenyl moiety could similarly modulate hormone receptors .
- Solubility and Bioavailability: The dimethylamino group in the target and compounds may enhance water solubility, whereas ’s diethylaminoethyl group could favor tissue penetration .
- Synthetic Flexibility : The pyrrolone core allows modular substitution, as demonstrated by ’s diverse derivatives, enabling tailored electronic or steric properties .
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